Summary of Application: Brivanib alaninate has been investigated for its efficacy in treating HCC, the most common type of liver cancer . It targets the VEGFR and FGFR pathways, which are crucial for tumor growth and angiogenesis.
Methods of Application: Clinical trials have administered Brivanib alaninate orally at varying doses to assess its therapeutic impact on HCC patients .
Results: Studies have shown that Brivanib alaninate can significantly suppress tumor growth, reduce microvessel density, and induce apoptosis in HCC models . It has demonstrated a decrease in phosphorylated VEGFR-2, which correlates with its anti-tumor activity.
Summary of Application: The pharmacokinetic properties of Brivanib alaninate are crucial for understanding its metabolism and disposition in the body, which informs dosing regimens for therapeutic use .
Methods of Application: Preclinical studies involved administering intravenous or oral doses of Brivanib alaninate to model organisms, followed by analysis of metabolic stability in liver and intestinal fractions, plasma, and cells .
Results: Brivanib alaninate showed good oral bioavailability and was efficiently converted to the active form, brivanib. The clearance rate in humans is anticipated to be low to intermediate, with a high volume of distribution .
Summary of Application: Brivanib alaninate’s role in drug delivery focuses on its formulation and the impact of excipients on its release and bioavailability .
Methods of Application: Methodologies have been developed to assess the biorelevance of drug release and the impact of drug-excipient binding interactions using Brivanib alaninate as a model compound .
Results: The studies concluded that Brivanib alaninate offers an effective mode of oral delivery for the active drug, brivanib, with changes in cellular and vascular activities accompanying its efficacy .
Summary of Application: Brivanib alaninate has been extensively studied in clinical trials for its potential to treat various cancers, including cervical and colorectal cancers .
Methods of Application: Patients received Brivanib alaninate as part of controlled clinical trials to evaluate its safety, efficacy, and pharmacodynamics .
Results: The trials have shown promising results, with some patients experiencing partial responses and disease stabilization. The overall survival benefit varied across studies .
Summary of Application: In cancer therapy, Brivanib alaninate is explored for its dual inhibition of VEGFR and FGFR, which are involved in tumor angiogenesis and growth .
Methods of Application: Mouse models of human cancer were treated with Brivanib alaninate to evaluate its antineoplastic activity .
Results: The treatment led to growth inhibition in various cancer models, with a positive correlation between FGFR expression levels and sensitivity to Brivanib alaninate .
Summary of Application: In molecular biology, Brivanib alaninate is used to study the signaling pathways involved in cancer development and progression .
Methods of Application: Cell lines and patient-derived xenografts were treated with Brivanib alaninate to investigate its effects on VEGFR-2 and FGFR-1 signaling pathways .
Results: Brivanib alaninate inhibited key phosphorylation events in these pathways, leading to reduced tumor growth and angiogenesis in preclinical models .
Summary of Application: Brivanib alaninate has been explored for its therapeutic potential in treating solid tumors beyond hepatocellular carcinoma, including metastatic colorectal cancer (MCRC) .
Methods of Application: The drug has been administered to patients with various solid tumors in clinical trials to evaluate its efficacy and safety profile .
Summary of Application: As an anti-angiogenic agent, Brivanib alaninate is used to inhibit the formation of new blood vessels that supply nutrients to tumors .
Methods of Application: It is administered to patients with advanced cancers, and its effects on tumor vasculature are monitored through imaging and biomarker analysis .
Results: Brivanib alaninate has been shown to reduce tumor vascularization, leading to decreased tumor growth and potential improvement in patient outcomes .
Summary of Application: Research has investigated the use of Brivanib alaninate in combination with other chemotherapeutic agents to enhance cancer treatment efficacy .
Methods of Application: Patients receive a regimen that includes Brivanib alaninate alongside standard chemotherapy drugs, with dosing adjusted based on tolerance and response .
Results: Some studies have indicated that the combination of Brivanib alaninate with other drugs can lead to better control of tumor progression and longer progression-free survival .
Summary of Application: Brivanib alaninate’s impact on VEGFR and FGFR pathways is used to develop biomarkers for predicting response to therapy in cancer patients .
Methods of Application: Tissue samples from treated patients are analyzed for changes in receptor phosphorylation and expression levels as potential predictive biomarkers .
Results: The presence of certain biomarkers has been correlated with a better response to Brivanib alaninate, aiding in the personalization of cancer treatment .
Summary of Application: Brivanib alaninate is utilized in preclinical models to study its pharmacological effects and to screen for potential resistance mechanisms .
Methods of Application: Animal models and cell lines are treated with the drug, and molecular analyses are conducted to understand its impact on cancer cells .
Results: These studies have provided insights into the molecular underpinnings of Brivanib alaninate’s action and have identified potential resistance pathways .
Summary of Application: The development and regulatory evaluation of Brivanib alaninate contribute to the field of regulatory science, informing drug approval processes .
Methods of Application: Data from clinical trials and other studies are compiled and analyzed to meet regulatory requirements for drug approval .
Brivanib alaninate is an investigational compound classified as a multitargeted tyrosine kinase inhibitor, primarily developed for the treatment of hepatocellular carcinoma, the most prevalent form of liver cancer. It is known chemically as (2R)-1-({4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}oxy)propan-2-yl (2S)-2-aminopropanoate. The compound is a prodrug that is converted in vivo to its active form, BMS-540215, which selectively inhibits vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .
Brivanib alaninate functions as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases [, ]. VEGFR and FGFR play a significant role in angiogenesis (formation of new blood vessels) and tumor growth [, ]. By inhibiting these kinases, brivanib alaninate aimed to disrupt the signaling pathways that promote tumor growth and blood vessel formation, ultimately starving the tumor of nutrients and oxygen [, ].
Brivanib alaninate undergoes hydrolysis to yield BMS-540215, its active moiety. The chemical structure of brivanib alaninate allows it to interact with various signaling pathways involved in tumor growth. The primary reactions include:
The inhibition of these receptors leads to reduced signaling for cell proliferation and survival, thereby exerting antitumor effects .
Brivanib alaninate exhibits significant biological activity against hepatocellular carcinoma by targeting key receptors involved in tumor growth and angiogenesis:
Studies indicate that brivanib alaninate reduces microvessel density and induces apoptosis in cancer cells, contributing to its antitumor efficacy .
The synthesis of brivanib alaninate involves several steps that typically include:
Brivanib alaninate has been primarily investigated for its potential applications in oncology, specifically:
Despite initial promise, further development has been limited due to challenges in demonstrating improved survival rates compared to existing therapies like sorafenib .
Brivanib alaninate has been studied for its interactions with various signaling pathways:
These interactions underline its potential as a dual inhibitor targeting multiple pathways critical for tumor progression.
Brivanib alaninate shares similarities with several other compounds that target similar pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Target Receptors | Unique Features |
---|---|---|---|
Sorafenib | Multitargeted kinase inhibitor | VEGFR, PDGFR, RAF | Approved for HCC; broader target profile |
Regorafenib | Multitargeted kinase inhibitor | VEGFR, FGFR, TIE2 | Approved for colorectal cancer; oral bioavailability |
Pazopanib | Multitargeted kinase inhibitor | VEGFR, PDGFR | Approved for renal cell carcinoma; unique selectivity profile |
Lenvatinib | Multitargeted kinase inhibitor | VEGFR, FGFR | Approved for thyroid cancer; distinct structure |
Brivanib Alaninate | Dual inhibitor | VEGFR2, FGFR | Prodrug form; specific focus on hepatocellular carcinoma |
Brivanib alaninate's unique feature lies in its prodrug nature and specific targeting of hepatocellular carcinoma through dual inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors .